molecular formula C18H20N2O4 B2544263 (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester CAS No. 18807-67-5

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester

Cat. No.: B2544263
CAS No.: 18807-67-5
M. Wt: 328.368
InChI Key: WVZPWYPJUMOHPS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Hydrolysis : BZCE is susceptible to hydrolysis, especially at physiological pH. The rate of hydrolysis depends on the substituents in the aromatic ring and the pH of the environment .

Scientific Research Applications

Synthesis and Chemical Reactions

A significant application of this compound and its derivatives lies in the realm of organic synthesis, particularly in the creation of complex molecules. For instance, the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, utilized amino acid methyl, ethyl, or benzyl esters as amination agents in reactions with specific substrates, highlighting the versatility of these compounds in synthesizing biologically relevant molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Moreover, the transformation of amides to esters using Meerwein's reagent, with applications in synthesizing pharmaceutical precursors such as carfentanil, demonstrates the compound's utility in facilitating efficient and yield-enhancing chemical transformations (Kiessling & McClure, 1997).

Photochemically Induced Reactions

Research on photochemically induced cyclization of certain esters to synthesize naphtho[2,1-f]isoquinolines showcases the role of these compounds in enabling complex chemical reactions under light irradiation, contributing to the synthesis of compounds with potential pharmacological properties (Pampín et al., 2003).

Polymerization and Material Science

In material science, the anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates, including derivatives of (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester, has been explored. These studies underline the compound's relevance in creating polycarbonates, which have implications in biomedical engineering and as materials with unique physical properties (Sanda, Kamatani, & Endo, 2001).

Mechanism of Action

BZCE’s mechanism of action is context-dependent. It may serve as a prodrug , releasing the active compound (e.g., an amine) upon hydrolysis. Additionally, BZCE could be explored for its potential as a boron-carrier in neutron capture therapy due to the boron atom in its structure .

Properties

IUPAC Name

benzyl N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(23-13-15-7-3-1-4-8-15)19-11-12-20-18(22)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZPWYPJUMOHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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